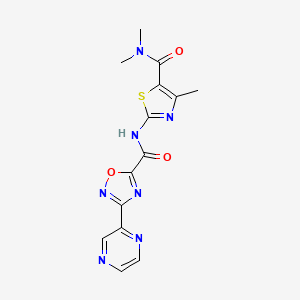

N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a dimethylcarbamoyl group, a methylthiazol ring, a pyrazin ring, and an oxadiazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of cross-coupling reactions, such as the Suzuki reaction . Protodeboronation of boronic esters is also a common step in the synthesis of these types of compounds .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings are aromatic heterocycles that contain nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings, in particular, are known to participate in a wide range of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of several different functional groups and heterocyclic rings is likely to result in a complex set of properties .Scientific Research Applications

Lithiation of Heteroaromatic Compounds :

- Research by Micetich (1970) in the "Canadian Journal of Chemistry" investigated the lithiation of various heteroaromatic compounds, including oxadiazoles. They found that certain oxadiazoles undergo lateral lithiation to give respective acetic acids after carboxylation, highlighting a potential synthetic application for compounds like the one (Micetich, 1970).

Cytotoxicity and DNA Binding Studies :

- A study by Purohit et al. (2011) in "Archiv der Pharmazie" synthesized a series of compounds related to oxadiazoles and evaluated their cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, suggesting potential applications in cancer research and drug development (Purohit, Prasad, & Mayur, 2011).

Antimycobacterial Activity :

- Gezginci, Martin, and Franzblau (1998) in the "Journal of Medicinal Chemistry" reported the synthesis of pyridines and pyrazines substituted with oxadiazoles and their testing against Mycobacterium tuberculosis. This research indicates the potential use of such compounds in developing treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Antiallergic Activities :

- Huang et al. (1994) in "Chemical & Pharmaceutical Bulletin" synthesized a series of compounds related to oxadiazoles, exploring their antiallergic activities. This suggests potential applications in the development of antiallergic drugs (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).

Insecticidal Activity and SAR :

- Qi et al. (2014) in "RSC Advances" synthesized a series of anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities. This research indicates the potential for developing new insecticides (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Properties

IUPAC Name |

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O3S/c1-7-9(13(23)21(2)3)25-14(17-7)19-11(22)12-18-10(20-24-12)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKWKQNPNWCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)

![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)